molecular formula C20H32O B1253265 Fuscol

Fuscol

Cat. No. B1253265
M. Wt: 288.5 g/mol
InChI Key: PGZCBHXBAUSEPY-VHSBKHBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuscol is a natural product found in Eunicea fusca and Lobophytum pauciflorum with data available.

Scientific Research Applications

Pheromone Research in Insects

Fuscol, identified as (E)-6,10-dimethyl-5,9-undecadien-2-ol, has been studied for its role as a male-produced pheromone in certain insect species. Silk et al. (2007) discovered that fuscol, emitted by the beetles Tetropium fuscum and Tetropium cinnamopterum, plays a significant role in their mating behavior, particularly when combined with host volatiles (Silk et al., 2007).

Anti-Inflammatory Properties in Marine Diterpenes

Fuscol, along with related fuscosides, are diterpenes isolated from the Caribbean gorgonian Eunicea fusca, exhibiting potent anti-inflammatory activity. Saleh and Kerr (2010) investigated the biosynthesis of fuscol and its first oxidation product, highlighting its selective action against leukotriene production in murine models (Saleh & Kerr, 2010). Additionally, Kerr et al. (2014) synthesized and evaluated derivatives of fuscol for anti-inflammatory activity, finding some analogues with superior activity to natural fuscol (Kerr et al., 2014).

Biosynthesis in Coral Symbionts

Ranzer et al. (2008) explored the biosynthesis of fuscol in the octocoral Eunicea fusca, identifying a specific farnesyldiphosphate synthase in the coral's dinoflagellate symbiont that contributes to fuscol production (Ranzer et al., 2008). Newberger et al. (2006) also demonstrated the inducibility of fuscol biosynthesis in response to plant signaling factors in these symbionts (Newberger et al., 2006).

Glycosylation and Anti-Inflammatory Activity

Marchbank and Kerr (2011) conducted a study on the semisynthesis of fuscoside B analogues, emphasizing the importance of glycan portion in the anti-inflammatory activity of these compounds (Marchbank & Kerr, 2011).

properties

Product Name

Fuscol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(3E,5E)-6-[(1S,3R,4R)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]-2-methylhepta-3,5-dien-2-ol

InChI

InChI=1S/C20H32O/c1-8-20(7)13-11-17(14-18(20)15(2)3)16(4)10-9-12-19(5,6)21/h8-10,12,17-18,21H,1-2,11,13-14H2,3-7H3/b12-9+,16-10+/t17-,18+,20-/m0/s1

InChI Key

PGZCBHXBAUSEPY-VHSBKHBUSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H](CC[C@]1(C)C=C)/C(=C/C=C/C(C)(C)O)/C

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)O)C

synonyms

fuscol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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